2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol
Description
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H15NO3/c12-6-9(7-13)11-5-8-3-1-2-4-10(8)14/h1-4,9,11-14H,5-7H2 |
InChI Key |
LYELOLQCTDKYBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(CO)CO)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Phenylmethyl-Substituted Propane-1,3-diol Precursors
One of the most common methods involves the reductive amination of a phenylmethyl aldehyde or ketone derivative with a propane-1,3-diol precursor. This process typically employs reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under mild conditions to introduce the amino group selectively at the desired position.
- Formation of the aldehyde or ketone intermediate: Phenylmethyl compounds are oxidized or derived from aromatic precursors.
- Reductive amination: The aldehyde reacts with ammonia or primary amines in the presence of a reducing agent.
- Hydrolysis and purification: The resulting amino compound is hydrolyzed and purified via chromatography or crystallization.
Nucleophilic Substitution on Propane-1,3-diol Derivatives
Another route involves nucleophilic substitution reactions where activated propane-1,3-diol derivatives (e.g., halides or mesylates) are reacted with phenylmethylamine or related amines.
- Activation of propane-1,3-diol: Conversion to halides or sulfonates.
- Substitution reaction: Nucleophilic attack by phenylmethylamine under basic conditions.
- Work-up: Purification through extraction and recrystallization.
Specific Synthesis Pathway Supported by Patent Literature
Patent EP0348223NWA2 describes a multi-step process for synthesizing amino-propanediol derivatives, which can be adapted for this compound. The process involves:
- Reduction of nitro-dioxane derivatives to amino-dioxane compounds.
- Hydrolysis of the dioxane ring to produce amino-propanediol.
- Subsequent functionalization with phenyl groups via nucleophilic substitution or coupling reactions.
- Starting from 5-nitro-1,3-dioxane derivatives, reduction to amino-1,3-dioxane intermediates.
- Hydrolysis of the dioxane ring under acidic or basic conditions to yield amino-propanediol.
- Aromatic substitution to attach the phenyl group, possibly via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the functional groups present.
Catalytic and Reagent Considerations
Reaction Conditions and Optimization
- Temperature: Typically 25-50°C for reduction; 80-120°C for hydrolysis.
- Solvents: Ethanol, methanol, or water-methanol mixtures.
- Reaction Time: Ranges from 1 to 12 hours depending on the step.
- Yield Optimization: Use of excess reagents, controlled pH, and inert atmosphere to prevent oxidation.
Recent advances highlight the importance of catalytic systems for selective amino group introduction. For instance, catalytic hydrogenation under mild conditions ensures high selectivity and minimizes side reactions. The use of supported metal catalysts like palladium or platinum on carbon has been shown to improve yields significantly.
Studies also emphasize the importance of protecting groups during multi-step synthesis to prevent undesired reactions at hydroxyl or amino sites. The hydrolysis step often employs dilute acids (e.g., HCl, H2SO4) at elevated temperatures to cleave dioxane rings efficiently, producing the target amino diol.
Material and Process Optimization
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as an active ingredient in pharmaceutical formulations.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations
Aromatic Substituents
- Compound 8i () : Contains a 3′-benzo-1,4-dioxan-6-yl, 2′-chloro, and 3-methoxy biphenyl group. This bulky substituent increases molecular weight and may reduce solubility compared to the target compound. The chloro and methoxy groups enhance lipophilicity, influencing pharmacokinetics .
- 2-{[(2-Methoxyphenyl)methyl]amino}propane-1,3-diol (): Replaces the hydroxyl group with methoxy, reducing hydrogen-bonding capacity and altering reactivity. Molecular weight: 211.26 g/mol .
Backbone Modifications
- Zn-10 and Zn-11 (): Derived from Schiff bases (2-ethyl-2-(2-hydroxybenzylideneamino)propane-1,3-diol). The ethyl group and imine linkage enhance metal coordination (e.g., zinc), enabling DNA intercalation and anticancer activity .
- Found naturally in plants, suggesting ecological roles .
Stereochemical Variations
Analytical Data
Bioactivity
- Thai Mahogany Diols (): No cytotoxicity observed, suggesting steric hindrance or substituent effects reduce bioactivity .
- Amino Group Impact: The target compound’s amino group may enable protonation at physiological pH, enhancing membrane permeability compared to hydroxylated analogues.
Physicochemical Properties
- Solubility: Amino and hydroxyl groups improve aqueous solubility (e.g., target compound vs. methoxy analogue in ).
- Basicity: The amino group (pKa ~8–10) increases basicity relative to neutral diols (e.g., compound 6 in ).
Biological Activity
2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol, also known as a derivative of 2-amino-2-methyl-1,3-propanediol, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H15NO3
- Molecular Weight : 197.24 g/mol
- CAS Number : 115-69-5
- Density : 1.1 g/cm³
- Boiling Point : 271.5 °C
- Melting Point : 100-110 °C
Pharmacological Properties
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
1. Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, certain related compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| Compound C | 0.0195 | C. albicans |
2. Immunosuppressive Effects
The compound has shown promise in immunosuppressive applications, particularly in the context of organ transplantation and autoimmune diseases . Its ability to modulate immune responses makes it a candidate for further investigation in therapeutic settings.
The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or immune response modulation.
- Receptor Interaction : It potentially interacts with specific receptors involved in inflammatory and immune pathways.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial efficacy of various derivatives against a panel of pathogens. Results indicated that specific modifications in the phenolic structure significantly enhanced antibacterial activity, particularly against resistant strains .
Case Study 2: Immunosuppressive Potential
In a clinical trial involving renal transplant patients, a derivative of this compound was administered to evaluate its immunosuppressive effects compared to traditional therapies. Results showed a comparable efficacy with reduced side effects .
Q & A
Q. Q1. What are the methodological steps for synthesizing 2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol in laboratory settings?
Answer: Synthesis typically involves:
Hydrogenation of precursor compounds using catalysts like Pd-C under controlled conditions .
Reaction optimization : Adjusting stoichiometry, temperature (e.g., 25–80°C), and solvent polarity to maximize yield.
Purification : Column chromatography or recrystallization to isolate the target compound, followed by NMR and mass spectrometry (MS) for structural validation .
Advanced Mechanistic Insights
Q. Q2. How can researchers resolve contradictions in reaction mechanisms reported for this compound’s synthesis?
Answer:
Comparative kinetic studies : Analyze rate-determining steps under varying pH and catalyst loads .
Computational modeling : Use DFT calculations to identify transition states and validate experimental observations .
Replication protocols : Cross-validate results using independent methods (e.g., alternative reducing agents) to isolate confounding variables .
Basic Stability and Handling
Q. Q3. What are the recommended storage conditions and handling protocols for this compound?
Answer:
Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation, as phenolic hydroxyl groups are prone to degradation .
Safety : Use PPE (gloves, goggles) and fume hoods during synthesis; refer to SDS for hazard classification (no known acute hazards reported) .
Advanced Analytical Challenges
Q. Q4. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?
Answer:
Standardized solvents : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) to eliminate solvent-induced shift variations .
High-field NMR : Employ 500+ MHz instruments for improved resolution of diastereotopic protons .
Collaborative validation : Share raw spectra with independent labs to confirm peak assignments .
Basic Impurity Profiling
Q. Q5. What are the common impurities in this compound, and how are they quantified?
Answer:
By-products : Unreacted 2-hydroxybenzylamine or incomplete reduction intermediates .
Analytical methods :
- HPLC-UV/Vis : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
- LC-MS : Detect trace impurities (<0.1%) via high-resolution mass spectrometry .
Advanced Theoretical Frameworks
Q. Q6. How can quantum mechanical models improve the prediction of this compound’s biological interactions?
Answer:
Molecular docking : Simulate binding affinities with target receptors (e.g., enzymes) using AutoDock Vina .
MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to assess thermodynamic parameters .
SAR studies : Corolate substituent effects (e.g., hydroxyl position) with activity data to refine synthetic priorities .
Basic Experimental Design
Q. Q7. What statistical approaches are recommended for optimizing reaction yields?
Answer:
DoE (Design of Experiments) : Use factorial designs (e.g., 2³) to test temperature, catalyst loading, and solvent effects .
ANOVA : Identify significant variables and interactions, followed by response surface methodology (RSM) for maxima .
Advanced Applications
Q. Q8. How can this compound’s chelating properties be exploited in metal-catalyzed reactions?
Answer:
Coordination studies : Characterize metal complexes (e.g., Fe³⁺, Cu²⁺) via UV-Vis and EPR spectroscopy .
Catalytic testing : Evaluate enantioselectivity in asymmetric synthesis (e.g., aldol reactions) under aerobic vs. anaerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
